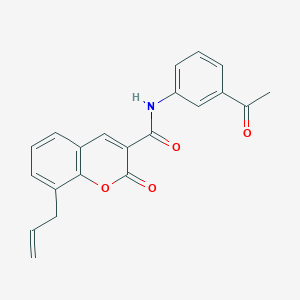![molecular formula C18H21N3O2 B5738326 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer. TAK-285 has shown promise as a potential therapeutic agent for these cancers due to its ability to inhibit HER2 signaling.
作用机制
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in HER2 signaling and ultimately, a decrease in tumor growth.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HER2 signaling, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
实验室实验的优点和局限性
One advantage of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its specificity for the HER2 receptor tyrosine kinase. This specificity allows for targeted inhibition of HER2 signaling, which may lead to fewer side effects compared to other cancer therapies. However, one limitation of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide. One area of interest is the development of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide analogs with improved pharmacokinetic properties. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide may be effective in combination with other targeted therapies for cancer. Finally, further studies are needed to determine the optimal dosing and administration of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide in clinical settings.
合成方法
The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide through a series of additional steps. The overall synthesis is a multi-step process that requires expertise in organic chemistry.
科学研究应用
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to effectively inhibit HER2 signaling and tumor growth. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-18(22)9-8-17-3-2-14-23-17/h2-9,14H,10-13H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIYNQYPNVHAH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)



![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)